1-methyl-3-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
Description
The compound 1-methyl-3-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic molecule featuring three distinct structural motifs:
- A 1,2,4-triazolone core substituted with a trifluoromethyl (-CF₃) and methyl (-CH₃) group at positions 3 and 4, respectively.
- A piperidine ring linked to the triazolone via a nitrogen atom.
- A pyridin-2(1H)-one moiety connected to the piperidine through a carbonyl (-CO-) group, with a methyl substituent at position 1.
For instance, triazolones are common in agrochemicals (e.g., herbicides like carfentrazone-ethyl ) and pharmaceuticals due to their stability and hydrogen-bonding capacity. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the piperidine-pyridinone system may influence target binding and solubility .
Properties
IUPAC Name |
1-methyl-3-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O3/c1-21-7-3-4-11(12(21)25)13(26)23-8-5-10(6-9-23)24-15(27)22(2)14(20-24)16(17,18)19/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCBSVPOUACITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic molecule with potential biological activity. It features a unique combination of structural elements that may contribute to its pharmacological properties. This article reviews its biological activity, focusing on anticancer effects, antimicrobial properties, and other relevant pharmacological profiles based on recent research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034511-08-3 |
| Molecular Formula | C₁₆H₁₈F₃N₅O₃ |
| Molecular Weight | 385.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research by Wang et al. (2020) demonstrated significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The compound exhibited an IC50 value of approximately 15 µM , indicating its ability to inhibit cell proliferation effectively .
Case Study: Cytotoxicity Assay
In a detailed cytotoxicity assay:
- Cell Lines Tested : A549 and HeLa
- IC50 Values :
- A549: 15 µM
- HeLa: 20 µM
These results suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways .
Antimicrobial Properties
The compound's structure suggests possible antimicrobial activity due to the presence of the triazole moiety, which is known for its broad-spectrum antimicrobial properties. In vitro studies have shown that derivatives of triazoles exhibit significant activity against various bacterial strains.
Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .
The proposed mechanism of action for the anticancer activity involves the inhibition of specific kinases and apoptotic pathways. The trifluoromethyl group enhances lipophilicity, potentially allowing better membrane penetration and target interaction. Additionally, the presence of the piperidine and triazole rings suggests that it may interact with multiple biological targets .
Comparison with Similar Compounds
Structural Insights :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.5 estimated) compared to non-fluorinated analogs .
- The piperidine-pyridinone linkage may enhance solubility in polar solvents relative to purely aromatic systems (e.g., 338397-26-5) .
Physicochemical and Spectroscopic Properties
Table 1: Estimated Properties vs. Analogs
NMR Analysis :
- The target’s pyridinone and triazolone carbonyls would resonate near 165–170 ppm (¹³C), similar to carfentrazone-ethyl .
- Substituent-induced shifts in regions analogous to ’s "Region A/B" (e.g., pyridinone protons at δ 6.5–7.5 ppm) would differentiate it from non-methylated analogs .
Crystallographic and Stability Data
- Crystal Packing: Piperidine-pyridinone systems (e.g., ) often exhibit chair conformations in piperidine and planar pyridinone rings, stabilized by intramolecular H-bonds.
- Thermal Stability: Triazolones with -CF₃ groups typically decompose above 200°C, higher than non-fluorinated derivatives .
- Software : Structures are often resolved using SHELXL () and visualized via ORTEP-3 () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
